Ethyl octyl sulfide
Description
Contextualization within Organosulfur Chemistry
Ethyl octyl sulfide (B99878), systematically named 1-ethylsulfanyloctane, is a dialkyl sulfide with the chemical formula C₁₀H₂₂S. vulcanchem.com It belongs to the broad class of organic compounds known as organosulfur compounds, which are integral to both biological systems and industrial processes. wikipedia.orgcoherentmarketinsights.com Organosulfur chemistry is a vast field that studies the properties, synthesis, and applications of organic molecules containing a carbon-sulfur bond. taylorandfrancis.com These compounds are noted for their diverse chemical reactivity and are often associated with strong odors. wikipedia.org
In nature, organosulfur compounds are vital for life, with two of the twenty common amino acids, cysteine and methionine, being prime examples. wikipedia.org They are also found in fossil fuels like coal and petroleum, where their removal is a significant industrial focus. wikipedia.org The significance of organosulfur compounds extends to medicine, with well-known examples including penicillin and sulfa drugs. wikipedia.org Ethyl octyl sulfide, as a simple thioether, represents a fundamental structure within this class of compounds, characterized by a sulfur atom bonded to two alkyl groups—an ethyl group and an octyl group. vulcanchem.com
Significance in Contemporary Chemical Research
The study of simple alkyl sulfides like this compound is driven by their utility in various research and industrial domains. These compounds serve as important building blocks or intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai Their chemical properties and reactivity allow for their use in creating a diverse range of chemicals, including those for pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai
Furthermore, the predictable behavior of compounds like this compound in analytical systems makes them valuable as reference standards. vulcanchem.com In fields such as environmental analysis and the study of volatile compounds, having reliable standards is crucial for the accurate identification and quantification of sulfur-containing molecules in complex mixtures. vulcanchem.com Research into the synthesis and reactivity of such sulfides contributes to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms involving organosulfur compounds.
Scope and Research Objectives
This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its chemical properties, synthesis, and characterization. The scope is strictly limited to the chemical science aspects of the compound. It will detail its physical and chemical characteristics, explore common synthetic routes, and describe the spectroscopic methods used for its identification. Additionally, the article will discuss its applications as a chemical intermediate and as a reference standard in analytical chemistry. Information outside of this defined scope, such as toxicological data or commercial supplier details, is expressly excluded to maintain a concentrated scientific focus.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-5-6-7-8-9-10-11-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAITXWGCJQLPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044662 | |
| Record name | Ethyl octyl sulfide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octane, 1-(ethylthio)- | |
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CAS No. |
3698-94-0 | |
| Record name | 1-(Ethylthio)octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl octyl sulfide | |
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| Record name | Octane, 1-(ethylthio)- | |
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| Record name | Ethyl octyl sulfide | |
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| Record name | 1-ethylsulfanyloctane | |
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| Record name | ETHYL OCTYL SULFIDE | |
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Synthetic Methodologies and Strategies
General Synthetic Approaches to Thioethers
The synthesis of thioethers, characterized by a C-S-C bond, is a fundamental transformation in organic chemistry. These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai The most common methods for constructing the thioether linkage involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile.
Key general approaches include:
Nucleophilic Substitution: This is one of the most widely used methods, paralleling ether synthesis. acsgcipr.org It typically involves the S_N_2 reaction of an alkyl halide with a thiolate anion, which is often generated in situ from the corresponding thiol by treatment with a base. thieme-connect.de For aryl thioethers, nucleophilic aromatic substitution (S_N_Ar) can be employed, particularly with electron-deficient aromatic rings. acsgcipr.org However, S_N_2 reactions are sensitive to steric hindrance, which can limit their application for synthesizing sterically crowded thioethers like tertiary derivatives. nih.govbeilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions: To overcome the limitations of traditional nucleophilic substitution, particularly for less reactive aryl halides, transition-metal-catalyzed cross-coupling reactions are a powerful alternative for forming C-S bonds. thieme-connect.de The Migita coupling, which typically uses a palladium catalyst, is a notable example for synthesizing both diaryl and aryl alkyl thioethers from aryl (pseudo)halides and thiols. thieme-connect.de Other metals like copper are also effective, and research continues to focus on developing milder reaction conditions and using more readily available substrates. acsgcipr.orgthieme-connect.de
Addition Reactions: Thiols can add across carbon-carbon multiple bonds. The conjugate addition of thiols to activated alkenes, known as the thia-Michael addition, is a common method. acsgcipr.org Additionally, the hydrothiolation of unactivated alkenes and alkynes can proceed via a radical mechanism, often initiated by light (thiol-ene and thiol-yne reactions), leading to the anti-Markovnikov addition product. acsgcipr.orgsci-hub.sethieme-connect.dewikipedia.org
Use of Thiol-Free Reagents: Due to the malodorous nature of many thiols, odorless sulfur surrogates have been developed. These include xanthates, Bunte salts (S-alkyl or S-aryl thiosulfates), disulfides, and even elemental sulfur, which can react with electrophiles or participate in metal-catalyzed processes to form thioethers. mdpi.comorganic-chemistry.org
Targeted Synthesis of Ethyl Octyl Sulfide (B99878) and Analogues
The synthesis of a specific thioether like ethyl octyl sulfide, with the chemical formula C₁₀H₂₂S, can be achieved through various targeted strategies. vulcanchem.com One prominent method involves the nucleophilic substitution reaction of 1-bromooctane (B94149) with S,S'-diethyl dithiocarbonate in the presence of potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, which can achieve a near-quantitative yield. vulcanchem.com Beyond this specific example, several advanced synthetic strategies are applicable to this compound and its analogues.
Wet Chemical Reduction Techniques for Nanomaterial Functionalization
Wet chemical reduction is a prevalent bottom-up approach for synthesizing nanoparticles. nih.govmdpi.com This technique can be adapted for the functionalization of nanomaterials with sulfide compounds. For instance, researchers have used wet chemistry to create carbon-supported copper sulfide (CuS) nanocatalysts. rsc.org In a different application, a unique in-situ synthesis strategy employs a deep eutectic solvent as both a reductant and a sulfur source to prepare sulfur-functionalized reduced graphene oxide (SFRGO) composites for energy storage applications. researchgate.net These methods highlight how sulfide chemistry, integral to forming compounds like this compound, is also employed to modify the surfaces and properties of advanced nanomaterials. The functionalization often involves creating sulfide linkages on the nanoparticle surface, analogous to the C-S bond in this compound.
Superacid-Catalyzed Approaches for Sulfonium (B1226848) Derivative Formation
Thioethers like this compound can be further functionalized to form sulfonium salts. A direct method for this transformation involves the reaction of sulfides with esters in a superacid medium. nih.gov Superacids, such as trifluoromethanesulfonic acid (triflic acid), can catalyze the electrophilic aromatic substitution of aryl sulfoxides, which, after demethylation, can yield thioethers or cyclize to form dibenzothiophenes. cardiff.ac.uk This approach provides a pathway to sulfonium derivatives, which are valuable intermediates in organic synthesis. For example, the reaction of sulfides with esters under superacidic conditions directly yields the corresponding sulfonium salts, showcasing a powerful method for activating the sulfur atom for further reactions. nih.govbeilstein-journals.org
Multicomponent Reactions Employing Sulfide Moieties as Methylene (B1212753)/Leaving Groups
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. chemistryforsustainability.org Sulfur compounds are versatile participants in MCRs. Elemental sulfur itself can be used as a benign and abundant sulfur source for the one-pot synthesis of thioamides. chemistryforsustainability.orgrsc.org In other examples, thiols are used in MCRs to produce β-keto thioethers. A microwave-assisted, three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol in an acidic medium rapidly produces β-keto thioethers. rsc.org Furthermore, sulfide moieties can be involved in reactions where they act as formaldehyde (B43269) surrogates or are incorporated into heterocyclic structures. beilstein-journals.org For instance, DMSO can serve as both a solvent and a formaldehyde source in a copper-catalyzed thia-aza-Prins cyclization to create 1,3-oxazinanes. beilstein-journals.org These reactions demonstrate the utility of sulfide-containing starting materials in building molecular complexity efficiently.
Stereoselective Synthesis Pathways (e.g., Sulfoxidation of Prochiral Sulfur Atoms)
The sulfur atom in an unsymmetrical thioether like this compound is prochiral, meaning its oxidation can lead to a chiral sulfoxide (B87167). The asymmetric oxidation of prochiral sulfides is a well-developed field for creating optically active sulfoxides, which are important chiral auxiliaries and can be found in pharmaceutical compounds. libretexts.orgmdpi.comacs.org
Two main strategies are employed:
Enzyme-Catalyzed Oxidation: Biocatalysts, such as cyclohexanone (B45756) monooxygenase (CHMO), can oxidize prochiral thioethers with excellent enantioselectivity. libretexts.orgmdpi.com These enzymatic reactions are often highly selective and operate under mild conditions.
Chiral Reagent-Based Oxidation: Non-enzymatic methods use chiral reagents or catalysts. This includes chiral hydroperoxides, N-sulfonyloxaziridines, or metal complexes with chiral ligands (e.g., Ti-salen complexes) to direct the oxidation to one enantiomer. libretexts.orgingentaconnect.com
Beyond oxidation, stereoselective methods can also be used to construct the thioether itself. The stereospecific S_N_2 reaction at a chiral carbon center with a sulfur nucleophile is a classic example that proceeds with inversion of configuration. nih.govbeilstein-journals.org
Below is a table summarizing research findings on the enantioselective sulfoxidation of various thioethers.
| Catalyst/Reagent | Thioether Substrate | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| Cyclohexanone Monooxygenase (CHMO) | Prochiral Thioethers | - | Excellent | - | libretexts.org |
| Chiral N-sulfonyloxaziridine | p-chlorophenyl methyl sulfide | - | 92% | 60% | libretexts.org |
| Ti(O-i-Pr)₄/Chiral Schiff base | Benzyl phenyl sulfide | H₂O₂ | 65% | High | ingentaconnect.com |
| Ti(O-i-Pr)₄/Chiral Salen | Aryl methyl sulfides | UHP | High | High | libretexts.org |
| Aspergillus japonicus ICFC 744/11 | Alkyl sulfides | - | >99% (R) | 100% | mdpi.com |
Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis of Organophosphorus Derivatives)
Green chemistry principles aim to design chemical processes that are environmentally benign. anton-paar.com Microwave-assisted synthesis is a key green technology that often leads to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating. anton-paar.comijnrd.org This technique has been successfully applied to organophosphorus chemistry and the synthesis of sulfur compounds. researchgate.netmdpi.com For example, microwave irradiation can facilitate the synthesis of β-keto thioethers through multicomponent reactions. rsc.org It also enables reactions that are difficult under conventional heating, such as the direct esterification of phosphinic acids or the inverse Wittig reaction of phosphinine oxides. mdpi.com The use of microwave reactors, often in solvent-free ("neat") conditions, aligns with the green chemistry goals of energy efficiency and waste prevention. anton-paar.com
The table below details examples of microwave-assisted synthesis relevant to thioether and related compound formation.
| Reaction Type | Reactants | Conditions | Key Advantage | Reference |
| β-keto thioether synthesis | Arylglyoxal, 1,3-dicarbonyl, thiol | Acetic acid, MW heating | Rapid, three-component reaction | rsc.org |
| Diels-Alder Reaction | 1-phenyl-1,2-dihydrophosphinine oxide, dienophile | MW heating | 25x faster than thermal | mdpi.com |
| Fused Furan Synthesis | β-keto thioether | FeCl₃, MW heating | Efficient cyclization | rsc.org |
| Direct Esterification | Phosphinic/Phosphonic acids | MW heating | Enables otherwise difficult reaction | mdpi.com |
Synthesis of Sulfur-Containing Metal Complexes Utilizing Thioether Ligands
The synthesis of metal complexes using thioether ligands is a significant area of research in coordination chemistry and materials science. Thioethers (R-S-R') act as soft ligands, readily coordinating to various metal centers. While specific synthetic details for discrete molecular complexes involving this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on nanoparticle synthesis where thioethers with varying alkyl chain lengths, including those closely related to this compound, are employed as stabilizing ligands.
A notable example is the synthesis of ruthenium (Ru) nanoparticles, where thioethers play a crucial role in controlling the size and shape of the final nanostructures. Research into the wet chemical reduction method for synthesizing ruthenium nanocubes (Ru NCs) has demonstrated the profound effect of the thioether's carbon chain length on the particle morphology. nih.govresearchgate.net
In a typical synthesis, a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), is reduced in a solvent like ethanol. The thioether ligand is introduced into the reaction mixture to stabilize the forming nanoparticles and direct their growth. The reaction is typically carried out at room temperature. nih.govresearchgate.net
Research Findings: The Role of Thioether Chain Length
Detailed studies have revealed a direct correlation between the carbon chain length of the thioether stabilizing ligand and the resulting geometry of the ruthenium nanoparticles. nih.govresearchgate.net When short-chain thioethers are used, the resulting nanoparticles are spherical. However, as the chain length increases, there is a distinct transition to a cubic morphology.
This phenomenon was systematically investigated using a series of thioethers. The findings indicate that while shorter chains like ethyl sulfide and butyl sulfide lead to the formation of spherical nanoparticles, longer chains such as hexyl sulfide and octyl sulfide are effective in producing well-defined cubic nanoparticles. nih.govresearchgate.net The ligand-to-precursor ratio is another critical parameter that influences the homogeneity of the nanocubes. nih.gov The resulting ruthenium nanocubes, stabilized by these longer-chain thioethers, exhibit a face-centered cubic (fcc) structure. nih.gov
The table below summarizes the experimental observations regarding the influence of different thioether ligands on the morphology of synthesized ruthenium nanoparticles.
These findings underscore the importance of the ligand's structure in directing the nucleation and growth of metal nanoparticles, providing a pathway to control their physical properties by tuning the synthetic parameters.
Mentioned Compounds
Elucidation of Reaction Mechanisms and Pathways
Hydrolytic Degradation Pathways of Alkyl Sulfides
The hydrolysis of alkyl sulfides, while generally slow for simple dialkyl sulfides in neutral water, can proceed through mechanisms involving activated intermediates, particularly sulfonium (B1226848) ions.
Investigation of Sulfonium Ion Intermediates and Their Roles
The hydrolysis of sulfides is often facilitated by the formation of sulfonium ions. For instance, in the hydrolysis of functionalized alkyl sulfides like 2-chloroethyl ethyl sulfide (B99878) (a structural analog), the reaction proceeds through the formation of sulfonium salt intermediates. researchgate.net These intermediates can be formed via intramolecular cyclization or intermolecular reactions. researchgate.net Once formed, the sulfonium ion becomes a key species that can be attacked by water.
In related systems, such as the alkaline hydrolysis of dialkoxysulfonium salts, the reaction does not proceed via a direct one-step Sₙ2-type substitution. Instead, density functional theory (DFT) calculations confirm a stepwise addition-elimination (A-E) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, leading to the formation of a tetracoordinate sulfurane intermediate with a trigonal bipyramidal structure. mdpi.com The subsequent decomposition of this intermediate yields the hydrolysis products. mdpi.com Similarly, the hydrolysis of other activated sulfur compounds, like sulfonium vinyl triflate intermediates, can proceed to form α-sulfonium ketones, which are then subject to further reactions. thieme-connect.com
Influence of Reaction Conditions on Mechanistic Diversion
Reaction conditions, particularly pH and temperature, play a critical role in directing the mechanistic pathways of sulfide degradation.
pH: The hydrolysis of organosulfur compounds can be highly dependent on pH. For many esters, base-catalyzed hydrolysis (saponification) is a common pathway. europa.eu In reactions where substitution and elimination are competing pathways, basic conditions often favor elimination, whereas neutral conditions tend to favor hydrolysis (substitution). viu.ca For organophosphorus esters, a switch in mechanism is observed: base-mediated hydrolysis typically favors cleavage at the phosphorus-oxygen bond, while neutral or acid-catalyzed hydrolysis favors cleavage at the carbon-oxygen or carbon-sulfur bond. europa.eu The hydrolysis of carbonyl sulfide is also known to be a base-catalyzed reaction, where the strength of the base site significantly impacts the reaction. nih.govacs.org
Temperature: Temperature influences reaction kinetics and can affect the dominant pathway. The hydrolysis of carbonyl sulfide, an exothermic reaction, is thermodynamically favored at lower temperatures. acs.orgtyut.edu.cn However, increasing the temperature can promote the reaction rate, though it may also lead to different product distributions or catalyst poisoning in some systems. acs.org
The interplay of these conditions determines whether hydrolysis, elimination, or other competing reactions will be the primary degradation route for an alkyl sulfide.
Oxidative Transformations of Sulfur Centers
The sulfur atom in ethyl octyl sulfide is susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. libretexts.org The mechanisms of these transformations are influenced by the nature of the oxidant and the electronic environment of the sulfur atom.
Sulfate (B86663) Radical-Initiated Oxidation Mechanisms (e.g., Hydrogen Abstraction)
The sulfate radical (SO₄•⁻) is a powerful oxidant that reacts efficiently with many organic compounds in the aqueous phase. acs.orgacs.org For saturated organic compounds like alkyl sulfides, the dominant oxidation mechanism initiated by sulfate radicals is hydrogen abstraction. acs.org This process involves the removal of a hydrogen atom from a carbon atom, typically one adjacent (α) to the sulfur atom, to form a carbon-centered radical. This radical can then undergo further reactions, such as reacting with molecular oxygen to form peroxy radicals. cmjpublishers.com
The reactivity of organosulfur compounds with sulfate radicals increases with the length of the alkyl chain. This is due to the increased number of C-H bonds available for hydrogen abstraction. acs.org Kinetic studies on a series of alkyl sulfates demonstrate this trend clearly.
Table 1: Second-Order Rate Constants for the Reaction of Sulfate Radicals (SO₄•⁻) with Aqueous-Phase Alkyl Sulfates at 298 K.
| Compound | Carbon Number | Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|---|
| Methyl Sulfate (MS) | 1 | (2.4 ± 0.1) × 10⁵ |
| Ethyl Sulfate (ES) | 2 | (4.6 ± 1.0) × 10⁵ |
| Octyl Sulfate (OS) | 8 | Significantly higher, on the order of 10⁸ |
Electronic Effects on Reaction Kinetics and Selectivity
The kinetics of sulfide oxidation are highly sensitive to electronic effects. The sulfur atom is the reaction site for electrophilic attack by oxidants like the peroxydisulfate (B1198043) ion. cdnsciencepub.com
Substituent Effects: Studies on the oxidation of substituted phenyl methyl sulfides show that electron-releasing substituents on the aromatic ring accelerate the reaction rate, while electron-withdrawing substituents retard it. This indicates an electrophilic attack on the sulfur atom is the rate-determining step. A good correlation exists between the reaction rate constants and Hammett σ⁺/σ⁻ constants, with a negative ρ⁺ value confirming the buildup of positive charge on the sulfur atom in the transition state. cdnsciencepub.com
Steric Effects: While electron-donating alkyl groups (+I effect) are expected to increase the rate of electrophilic oxidation, this effect can be counteracted and even overshadowed by steric hindrance. For the oxidation of alkyl phenyl sulfides, the rate decreases in the order: Methyl > Ethyl > n-Propyl > iso-Propyl > tert-Butyl. cdnsciencepub.com Similarly, in the oxidation of dialkyl sulfides, the reaction-promoting inductive effects of alkyl groups larger than ethyl are outweighed by their reaction-hindering steric effects. rsc.org
Deactivating Effects: The presence of strongly electron-withdrawing functional groups near the sulfur atom can significantly decrease reactivity. For example, alkyl sulfates and sulfonates are less reactive towards sulfate radical oxidation than other organic compounds with the same number of carbon atoms, such as alcohols. acs.org This is attributed to the deactivating nature of the sulfate (–OSO₃⁻) and sulfonate (–SO₃⁻) groups. acs.orgacs.org
Table 2: Relative Rates of Oxidation of p-Substituted Phenyl Methyl Sulfides with Peroxydisulfate.
| Substituent (X) in X-C₆H₄-S-CH₃ | Relative Rate (k_rel) |
|---|---|
| p-OCH₃ | 2.17 |
| p-CH₃ | 1.33 |
| H | 1.00 |
| p-Cl | 0.73 |
| m-Cl | 0.60 |
| m-NO₂ | 0.43 |
Nucleophilic Substitution and Elimination Pathways
Alkyl sulfides can participate in nucleophilic substitution and elimination reactions, typically after conversion of the sulfide into a better leaving group. A common pathway involves the alkylation of the sulfide to form a sulfonium salt. libretexts.org
Dialkyl sulfides react with primary alkyl halides via an Sₙ2 mechanism to yield ternary sulfonium ions (R₃S⁺). libretexts.org This positively charged sulfonium group is an excellent leaving group, analogous to -OH₂⁺. Consequently, a nucleophile can attack one of the carbon atoms attached to the sulfur, displacing a neutral dialkyl sulfide. libretexts.org
For a compound like this compound, this could involve nucleophilic attack at the α-carbon of the ethyl group or the octyl group. The pathway (Sₙ1 vs. Sₙ2) and the competition with elimination (E1 vs. E2) reactions are governed by several factors:
Substrate Structure: Steric hindrance around the α-carbon will influence the Sₙ2 rate. Increased substitution on the α-carbon increases steric bulk and can favor elimination. viu.ca
Reaction Conditions: As noted previously, basic conditions generally promote elimination reactions over substitution (hydrolysis). viu.ca
Leaving Group: The stability of the leaving group is crucial. The formation of a neutral sulfide (R-S-R') from a sulfonium ion is a highly favorable process. libretexts.org
In addition to these ionic pathways, radical mechanisms can also lead to elimination. For example, alkyl radicals bearing a β-thiyl group can undergo very fast β-elimination to form an alkene and a thiyl radical. lookchem.com
Role of Sulfide Groups in Domino Processes and Leaving Group Chemistry
In organic synthesis, the efficiency of a reaction often hinges on the ability of a substituent to depart from a molecule, a property known as leaving group ability. Good leaving groups are typically weak bases, as they can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comlibretexts.org For this reason, simple sulfide moieties, like the one in this compound, are generally considered poor leaving groups in nucleophilic substitution reactions. libretexts.org However, the reactivity of sulfides can be significantly enhanced through chemical modification. By converting the sulfide to a sulfonium salt, for instance through methylation, it is transformed into an excellent leaving group. libretexts.org This activation strategy is pivotal in various synthetic transformations.
The concept of the leaving group is particularly critical in domino reactions, where a single event triggers a cascade of subsequent bond-forming or breaking events. The nature of the leaving group can rationally control the selectivity and outcome of these complex sequences. rsc.org Research on the cyclization of azadienes, for example, has shown that altering the leaving group on the reaction partner can change the preferred steric configuration of the initial intermediate, thereby directing the reaction toward either N-cyclization or C-cyclization products. rsc.org In this context, an activated sulfide, such as a sulfonium salt derived from a molecule like this compound, can serve as a transient leaving group that is displaced in one step of a domino sequence, enabling subsequent transformations in a one-pot manner. acs.org This controlled departure is essential for orchestrating the intricate bond formations that characterize domino processes. rsc.org
Mechanistic Studies of Alkylation Reactions at Sulfur
Alkylation at the sulfur atom is a fundamental reaction for dialkyl sulfides such as this compound. The mechanism involves the nucleophilic sulfur atom, with its available lone pairs of electrons, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This SN2 reaction results in the formation of a sulfonium salt. The synthesis of this compound itself can be achieved through a similar nucleophilic substitution, where an appropriate thiol or thiolate reacts with an octyl halide. vulcanchem.com For instance, one prominent synthetic method involves the reaction of 1-bromooctane (B94149) with dithiocarbonic acid S,S'-diethyl ester in the presence of a phase-transfer catalyst, which proceeds via nucleophilic attack at the sulfur. vulcanchem.com
Beyond simple salt formation, mechanistic studies have explored radical-chain processes for the functionalization of related compounds. Kinetic studies on the thiol-catalyzed reduction of alkyl halides have detailed a mechanism involving reversible hydrogen abstraction by a thiyl radical, followed by subsequent reaction steps. researchgate.net While this is a reduction process, it highlights the reactivity of sulfur-centered radicals and their involvement in chain reactions. The alkylation of sulfur can also be part of more complex transformations, such as the reaction of lithium reagents with trialkylboranes to form alkylation products. uwindsor.ca
Metal-Catalyzed Reaction Mechanisms
Asymmetric Catalysis Mechanisms (e.g., Hydrolactonization)
Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity. While this compound is achiral, the sulfide functional group is of significant interest in the design of chiral catalysts. The Lewis basic sulfur center can play a crucial role in activating reagents and controlling the stereochemical outcome of a reaction. researchgate.net
A key example is the enantioselective trifluoromethylthiolating lactonization, where a specially designed indane-based chiral sulfide acts as a catalyst. researchgate.net The proposed mechanism involves the Lewis basic sulfur center of the catalyst reacting with an electrophilic reagent to form a reactive sulfonium species. This active catalyst then interacts with the substrate, a carboxylic acid, through hydrogen bonding. This non-covalent interaction orients the substrate within the chiral environment of the catalyst, leading to a highly stereoselective intramolecular cyclization (lactonization). researchgate.netoaepublish.com
Similarly, the catalytic asymmetric hydrolactonization of unsaturated carboxylic acids, a challenging transformation, has been achieved using chiral Brønsted acid catalysts. acs.org Mechanistic studies of these reactions, using density functional theory (DFT), suggest an asynchronous concerted mechanism where protonation of the alkene and ring closure occur in a single, stereodetermining step. acs.org The success of sulfide-based catalysts in related lactonization reactions demonstrates the potential for this functional group to mediate complex asymmetric transformations by acting as a Lewis base to generate and control reactive intermediates. researchgate.net
Insights into Ligand-Mediated Catalytic Processes in Nanoparticle Synthesis
In the synthesis of colloidal nanoparticles, organic ligands are essential for stabilizing the particles, controlling their growth, and preventing aggregation. researchgate.net Dialkyl sulfides, including this compound, can function as L-type ligands, coordinating to the surface of growing metal or semiconductor nanoparticles through the lone pairs of electrons on the sulfur atom. This coordination influences the nanoparticle's final size, shape, and surface chemistry. nih.gov
The role of the sulfur-containing ligand can be multifaceted. In some high-temperature syntheses of metal sulfide nanoparticles (e.g., Ag₂S), the ligand (often a thiol) can decompose and serve as the sulfur source for nanocrystal formation, a process that can lead to degraded ligand coatings on the final product. nih.gov In contrast, modern synthetic approaches, such as room-temperature microfluidic methods, use a separate, more reactive sulfur source (like sodium sulfide). nih.gov This strategy preserves the integrity of the organic ligand, allowing it to function purely as a surface-passivating and stabilizing agent, resulting in nanoparticles with intact surface coatings. nih.gov Furthermore, chiral sulfur-containing ligands like cysteine can be used to induce chirality in the inorganic nanoparticle itself, a process mediated by the chemisorption of the ligand's sulfur atom onto the nanoparticle surface. rsc.org
The table below summarizes the dual roles a sulfur-containing organic molecule can play in nanoparticle synthesis, based on the synthetic method.
| Synthetic Method | Role of Sulfur Ligand | Ligand Integrity on Final Nanoparticle | Primary Sulfur Source | Reference |
| High-Temperature Thermolysis | Sacrificial Reagent & Stabilizer | Degraded | Ligand Decomposition | nih.gov |
| Room-Temperature Microfluidics | Stabilizing Agent / Surface Passivator | Intact | Separate Reagent (e.g., Na₂S) | nih.gov |
Decomposition Pathways in Extreme Environments (e.g., Supercritical Water)
Under extreme conditions, such as those found in supercritical water (SCW), organic sulfides undergo decomposition. SCW is water held above its critical point (374 °C, 22.1 MPa), where it exhibits unique properties as a nonpolar-like solvent with high reactivity. nih.gov Studies on the desulfurization of various organic sulfides in SCW have shown that the decomposition is consistent with a free-radical mechanism. acs.orgmit.edu
The rate-determining step in this process is believed to be the abstraction of a hydrogen atom from a carbon adjacent (alpha) to the sulfur atom, which initiates a radical chain reaction. acs.org As the temperature increases from subcritical to supercritical (e.g., 380 °C to 440 °C), the dominant reaction mechanism for organic decomposition shifts from ionic pathways to free-radical reactions. nih.gov This leads to the cleavage of the carbon-sulfur bonds in thioethers (sulfides), resulting in the formation of hydrogen sulfide (H₂S) and various hydrocarbon products. nih.govrsc.org The specific decomposition rates of organic sulfides in SCW vary depending on their molecular structure and the bond dissociation energies of their C-H bonds. acs.org
The table below presents data on the decomposition of different organic sulfides in supercritical water, highlighting the influence of molecular structure on reactivity.
| Compound | Temperature (°C) | Time (min) | Conversion (%) | Proposed Mechanism | Reference |
| Aliphatic Sulfides | 400 | 31 | <3 to >90 | Free-Radical | acs.org |
| Aromatic Sulfides | 400 | 31 | <3 to >90 | Free-Radical | acs.org |
| Thioethers (in sludge) | 440 | - | High | Free-Radical | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Spectroscopic methods are indispensable for determining the molecular structure and studying the conformational dynamics of ethyl octyl sulfide (B99878). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of ethyl octyl sulfide.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. Protons on carbons adjacent to the sulfur atom in sulfides typically appear in the chemical shift range of 2.0 to 2.5 ppm. libretexts.org For instance, in butyl ethyl sulfide, the methylene (B1212753) protons adjacent to the sulfur show distinct signals around 2.53 ppm. chemicalbook.com In the case of this compound, the methylene protons of the ethyl group and the octyl group that are directly bonded to the sulfur atom would be expected in this region, with their signals split by the adjacent protons. The terminal methyl protons of both the ethyl and octyl groups would appear at higher fields (lower ppm values).
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons directly bonded to the sulfur atom in sulfides typically resonate in the 20-40 ppm range. libretexts.org For di-n-octyl sulfide, the carbons adjacent to the sulfur appear in this region. chemicalbook.com A study on ethyl octanoate (B1194180) also provides relevant data for the chemical shifts of carbons in an ethyl group. mimedb.org The ¹³C NMR spectrum of this compound is expected to show distinct signals for each of the ten carbon atoms, with those closer to the electron-withdrawing sulfur atom appearing at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|
| ¹H (protons on C adjacent to S) | 2.0 - 2.5 | libretexts.org |
| ¹³C (carbons adjacent to S) | 20 - 40 | libretexts.org |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 174.14. vulcanchem.com Common fragmentation patterns for sulfides include the α-cleavage of an alkyl radical, with the largest group being preferentially lost. miamioh.edu For this compound, this would involve the loss of an ethyl radical (29 Da) or an octyl radical (113 Da). vulcanchem.com The fragmentation of similar compounds like mthis compound and dioctyl sulfide also provides insight into expected fragmentation pathways. nih.govnih.govnist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to analyze the compound. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, offer insights into its behavior in ion mobility spectrometry. vulcanchem.comuni.lu
Table 2: Mass Spectrometry Data for this compound and its Adducts
| Ion/Fragment | m/z | Reference |
|---|---|---|
| [M]⁺ | 174.14 | vulcanchem.com |
| [M+H]⁺ | 175.15151 | uni.lu |
| [M+Na]⁺ | 197.13345 | uni.lu |
| [M+NH₄]⁺ | 192.17805 | uni.lu |
| Loss of ethyl radical | 145 | nih.gov |
| Loss of octyl radical | 61 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
The IR spectrum of a thioether like this compound is characterized by several key absorption bands. The C-S stretching vibration for thioethers is typically weak and appears in the range of 570-710 cm⁻¹. libretexts.org More specifically, for a CH₂-S- group, this stretch is expected between 685-710 cm⁻¹. upi.edu The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl chains. The absence of strong absorptions for O-H, N-H, or C=O groups can confirm the purity of the sulfide. libretexts.org The analysis of IR spectra of related compounds like ethyl and octyl xanthates adsorbed on surfaces can also provide comparative data. acs.orgresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-S stretch | 570 - 710 | libretexts.org |
| CH₂-S- stretch | 685 - 710 | upi.edu |
| C-H stretch (sp³) | ~2900 | libretexts.org |
| CH₂ bend | ~1500 | libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For saturated alkyl sulfides like this compound, the electronic transitions, such as n → σ* and σ → σ*, occur at wavelengths in the vacuum ultraviolet region, which is below the range of standard UV-Vis spectrophotometers (200-800 nm). researchgate.netslideshare.netaip.org Therefore, significant absorption in the near-UV or visible range is not expected for this compound. The UV-Vis spectrum can be useful to confirm the absence of chromophores like double or triple bonds, or aromatic rings. utoronto.ca
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Photoelectron Spectroscopy (XPS) and Photoelectron Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the elements within a material.
For this compound, XPS can be used to analyze the sulfur atom. The S 2p peak in the XPS spectrum would provide information about the oxidation state of the sulfur. thermofisher.com The binding energy of the S 2p electrons would be characteristic of a sulfide. Studies on the application of XPS to other sulfur-containing compounds have shown its utility in understanding surface chemistry and bonding. aip.orgresearchgate.net
Photoelectron spectroscopy (PES) provides direct information about the orbital energies of molecules. cdnsciencepub.com While specific PES data for this compound is not available, studies on other organic sulfur compounds can provide insights into the expected electronic structure. dntb.gov.ua
Chromatographic and Separation Methodologies
The separation and analysis of this compound, a dialkyl sulfide with the molecular formula C10H22S, rely heavily on chromatographic techniques. vulcanchem.com These methods are essential for its identification and quantification in various matrices.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. Its effectiveness is significantly enhanced when coupled with various detectors, each providing specific types of information.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying this compound. In GC-MS, the compound is first separated from other components in a sample by the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the mass spectrum shows a molecular ion peak [M]+ at an m/z of 174.14. vulcanchem.com Key fragmentation patterns, such as the loss of an ethyl group (29 Da) or an octyl group (113 Da), further confirm its structure. vulcanchem.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a major peak observed at m/z 145. nih.gov The retention index (RI) is a critical parameter in GC for compound identification. For this compound, the Kovats retention index has been determined on different types of GC columns. On a semi-standard non-polar column, its RI is 1293, while on a standard polar column, the RI is 1510. vulcanchem.comnih.gov This difference in retention is due to the varying interactions between the analyte and the stationary phases of the columns.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): The Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive for sulfur-containing compounds. hpst.czgcms.cz This makes it particularly suitable for detecting this compound, even at trace levels in complex matrices. gcms.cz The SCD works by combusting the sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence) that is detected. hpst.cz This technique offers an equimolar response, meaning the detector's response is directly proportional to the number of sulfur atoms, which simplifies quantification. gcms.cz Studies comparing SCD with Flame Photometric Detection (FPD) have highlighted the SCD's superior linearity and selectivity, although some models may have limitations in detecting certain sulfur compounds. dtic.mil For instance, one report noted that a specific SCD model failed to detect octyl sulfide under their experimental conditions, emphasizing the importance of instrument configuration. dtic.mil
Gas Chromatography-Olfactometry (GC-O): GC-Olfactometry (GC-O) is a technique that combines gas chromatography with human sensory assessment. As compounds elute from the GC column, they are split between a chemical detector (like MS or FID) and an olfactometry port, where a trained analyst sniffs the effluent and describes the odor. This is particularly useful in the food and fragrance industries to identify odor-active compounds. pherobase.comfmach.it While direct GC-O data for this compound is not prevalent in the provided search results, the technique is widely used for analyzing sulfur compounds, which are often potent odorants. core.ac.ukresearchgate.net For example, GC-O has been used to identify key aroma compounds, including various sulfur-containing molecules, in products like wine and cheese. pherobase.com The analysis often involves Aroma Extract Dilution Analysis (AEDA), where an extract is diluted stepwise and analyzed by GC-O to determine the most potent odorants. core.ac.uk
Table 1: Gas Chromatographic Data for this compound
| Parameter | Value | Column Type | Source(s) |
| Kovats Retention Index | 1293 | Semi-standard non-polar | vulcanchem.comnih.gov |
| Kovats Retention Index | 1510 | Standard polar | vulcanchem.comnih.gov |
| GC-MS Top Peak (m/z) | 145 | Not Specified | nih.gov |
| Molecular Ion [M]+ (m/z) | 174.14 | Not Specified | vulcanchem.com |
Liquid chromatography (LC), particularly when coupled with mass spectrometry, provides a powerful alternative for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.netwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of LC with the detection capabilities of MS. wikipedia.org For compounds like this compound, this technique can be used for identification and quantification, especially in complex biological or environmental samples. researchgate.netresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. sigmaaldrich.comnih.gov While GC is often preferred for volatile sulfides, LC-MS is indispensable for analyzing polar degradation products or metabolites. researchgate.net The development of interfaces like electrospray ionization (ESI) has been crucial in coupling LC with MS, allowing for the analysis of a wide range of molecules. wikipedia.org For instance, LC-MS/MS methods have been extensively developed for detecting biomarkers like ethyl glucuronide and ethyl sulfate (B86663) in urine, demonstrating the technique's robustness for quantitative analysis. spectroscopyonline.comlcms.cz
Effective sample preparation is a critical step to isolate analytes from complex matrices, reduce interference, and improve detection sensitivity. thermoscientific.comsigmaaldrich.com For sulfides, derivatization is often employed to enhance their chromatographic properties or detectability. libretexts.org
Sample Preparation: Techniques like solid-phase microextraction (SPME) and accelerated solvent extraction (ASE) are common. thermoscientific.comsigmaaldrich.com SPME is a solvent-free method where a coated fiber is exposed to the sample or its headspace to extract analytes. sigmaaldrich.com Headspace-SPME is particularly useful for volatile compounds in complex matrices like food or biological fluids, as it minimizes interference from non-volatile components. sigmaaldrich.combioline.org.br ASE uses organic solvents at elevated temperatures and pressures for efficient extraction from solid and semi-solid samples. thermoscientific.com Cloud Point Extraction (CPE) is another environmentally friendly technique that uses surfactants to extract analytes from aqueous samples into a small, surfactant-rich phase, which can then be analyzed by LC or GC. mdpi.com
Derivatization: Derivatization is a chemical modification of the analyte to create a new compound with more favorable properties for analysis. For GC analysis, derivatization can improve volatility and thermal stability. libretexts.org For LC analysis, it can enhance detectability by introducing a chromophore or fluorophore. libretexts.org For instance, sulfides can be derivatized to improve detection. One method involves the reaction with 2-amino-5-N,N-diethylaminotoluene and Fe(III) to form a fluorescent derivative that can be detected by HPLC with fluorescence detection. researchgate.net Another approach for determining elemental sulfur involves derivatization with triphenylphosphine (B44618) to form triphenylphosphine sulfide, which is readily detectable by GC-FID. oup.com For sulfide ions, a pre-chromatographic reaction with pyrylium (B1242799) cations to form a detectable thiopyrylium (B1249539) cation has been developed for thin-layer chromatography. akjournals.com While these examples don't specifically name this compound, the principles are applicable to the analysis of sulfides in general.
Table 2: Sample Preparation and Derivatization Techniques
| Technique | Principle | Application | Source(s) |
| Headspace SPME | Extraction of volatile analytes from the headspace above a sample onto a coated fiber. | Analysis of volatile compounds in complex matrices (e.g., food, biological fluids). | sigmaaldrich.combioline.org.br |
| Accelerated Solvent Extraction (ASE) | Extraction using organic solvents at elevated temperature and pressure. | Extraction from solid and semi-solid samples. | thermoscientific.com |
| Cloud Point Extraction (CPE) | Extraction of analytes from aqueous solutions using a surfactant-rich phase. | Preconcentration and extraction from environmental and biological samples. | mdpi.com |
| Derivatization with Triphenylphosphine | Reaction with triphenylphosphine to form triphenylphosphine sulfide. | GC analysis of elemental sulfur. | oup.com |
| Fluorescent Derivatization | Reaction to form a fluorescent product. | HPLC analysis of sulfides with fluorescence detection. | researchgate.net |
Liquid Chromatography (LC) and Coupled Techniques (LC-MS, LC-MS/MS)
Thermal Analysis Techniques (e.g., Thermogravimetry, TGA)
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This technique is used to determine the thermal stability and decomposition characteristics of materials. openaccessjournals.com
In the context of sulfur compounds, TGA can provide insights into their decomposition pathways. For example, studies on the thermal decomposition of metal thiolates, which are precursors for metal sulfides, show that they decompose to yield volatile dialkyl sulfides and metal sulfide films. nih.gov The analysis of the decomposition products is often coupled with other techniques like GC-MS. rsc.orgrsc.org Research on the thermal decomposition of various alkyl sulfides indicates that the mechanisms can be complex, involving free radical pathways or pericyclic hydrolysis steps, especially in the presence of water. butler.edu While a specific TGA curve for pure this compound was not found in the search results, the thermal decomposition of similar long-chain alkyl sulfides and related compounds has been investigated. nih.govbutler.edu For instance, the thermal decomposition of nickel xanthates bearing different alkyl chains (including ethyl and n-hexyl) was studied using TGA coupled with GC-MS to understand the formation of nickel sulfide. rsc.org These studies propose multi-step decomposition mechanisms that can explain the formation of various volatile products, including alkyl sulfides. rsc.orgrsc.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it invaluable for studying chemical reactions. mdpi.comaps.org It allows for the calculation of reaction energetics, transition state structures, and reaction pathways, providing a microscopic view of chemical transformations. researchgate.netmdpi.com
DFT calculations have been successfully employed to study the mechanisms of various reactions involving organic sulfides. For instance, studies on the thermal decomposition (pyrolysis) of compounds like allyl n-propyl sulfide (B99878) have used DFT to compare potential reaction mechanisms, such as a concerted retro-ene reaction versus a stepwise radical mechanism. researchgate.net These calculations help identify the most favorable reaction path by determining the activation energies and the energies of intermediates and products. researchgate.net The choice of functional, such as B3LYP or M06-2X, and basis set is crucial for obtaining results that align with experimental findings. researchgate.netmdpi.com
While specific DFT studies focusing solely on the reaction energetics of ethyl octyl sulfide are not widely documented, the principles are directly applicable. DFT could be used to model its oxidation, thermal decomposition, or reactions with other chemical species. Such calculations would involve:
Geometry Optimization: Finding the lowest energy structures of reactants, products, and transition states.
Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure a calculated transition state correctly connects the desired reactants and products.
The insights gained would be critical for understanding its stability and reactivity under various conditions. For example, DFT analysis could predict the bond dissociation energies for the C-S, C-C, and C-H bonds in this compound, indicating the most likely points of cleavage during thermal stress.
Ab Initio Studies of Molecular Interactions and Surface Adsorption
Ab initio (from first principles) quantum chemistry methods are fundamental computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods are used to study molecular interactions and the adsorption of molecules onto surfaces with high accuracy. researchgate.net
In the context of sulfur-containing compounds, ab initio calculations have been used to investigate the interactions of flotation collectors, such as thionocarbamates, with mineral surfaces like copper sulfide. researchgate.net These studies calculate properties like adsorption energies and analyze the nature of the chemical bonds formed between the molecule and the surface atoms. This helps in understanding the selectivity and efficiency of these molecules in mineral processing. researchgate.net Similarly, ab initio molecular dynamics can be used to study the interactions of sulfur-containing heterocycles like thiophene (B33073) in various solvents. rsc.org
For this compound, ab initio methods could be applied to:
Analyze Intermolecular Forces: Quantify the strength and nature of van der Waals forces, dipole-dipole interactions, and hydrogen bonds (if applicable with other molecules) that govern its physical properties like boiling point and solubility.
Model Surface Adsorption: Simulate the adsorption of this compound on various surfaces, such as metals, metal sulfides, or clays. This is relevant for applications in lubrication, corrosion inhibition, or understanding its environmental fate. For instance, calculations could reveal whether the sulfur atom preferentially binds to a metal surface and how the ethyl and octyl chains orient themselves. mdpi.comchimia.ch
These studies provide a detailed picture of the non-covalent interactions that dictate the macroscopic behavior of the compound.
Quantum Chemical Characterization of Electronic Structures and Bonding
Quantum chemical calculations are essential for characterizing the electronic structure and bonding of a molecule, which are fundamental to its reactivity. mit.edu Methods like DFT are widely used to analyze the distribution of electrons and the properties of molecular orbitals. mdpi.commdpi.com
A key aspect of this characterization is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. mdpi.com
HOMO: Represents the ability to donate an electron. For dialkyl sulfides, the HOMO is typically localized on the sulfur atom, indicating that this is the primary site for electrophilic attack. mdpi.com
LUMO: Represents the ability to accept an electron. The location of the LUMO indicates the likely site for nucleophilic attack. mdpi.com
Other important electronic properties that can be calculated include:
Atomic Charges: Determining the partial charge on each atom, which helps in understanding electrostatic interactions.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Bonding Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the chemical bonds (e.g., covalent, ionic character) within the molecule.
For this compound, these calculations would confirm the nucleophilic character of the sulfur atom and provide quantitative measures of its reactivity, which are essential for designing new synthetic pathways or predicting its interaction with biological or material systems. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Conformational Analysis aims to identify the stable conformers (rotamers) of a molecule and their relative energies. mdpi.com For a molecule with multiple rotatable bonds like this compound, a systematic search or computational methods like DFT can be used to find various low-energy structures. mdpi.com Studies on similar long-chain molecules, such as N-octyl-substituted amides, have shown that the alkyl chain can adopt various gauche and anti arrangements, leading to a complex conformational landscape. mdpi.com
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. mdpi.comunram.ac.id In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the atoms' positions and velocities over time. This allows for the exploration of the conformational space and the calculation of thermodynamic and dynamic properties. unram.ac.id For this compound, MD simulations could be used to:
Study the flexibility and folding of the octyl chain in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).
Determine average structural properties, such as the radius of gyration, which describes the molecule's compactness. unram.ac.id
Simulate how the molecule interacts with other molecules or surfaces over time, providing insights into processes like self-assembly or membrane interaction.
The table below summarizes the types of information that can be obtained from a conformational analysis and MD simulation of this compound.
| Parameter | Description | Relevance for this compound |
| Dihedral Angles | The angles between planes defined by sets of four atoms along the alkyl chains. | Defines the specific conformation (gauche vs. anti) of the ethyl and octyl groups. mdpi.com |
| Relative Energy | The energy of a specific conformer relative to the most stable one. | Determines the population of each conformer at a given temperature. |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Indicates whether the octyl chain is in an extended or a folded state. unram.ac.id |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Quantifies the structural stability and flexibility of the molecule during a simulation. unram.ac.id |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insight into the molecule's interaction with its environment and its solubility. unram.ac.id |
This table is illustrative and based on typical outputs from molecular modeling studies.
Group-Contribution Methodology and Thermochemical Property Estimation
The group-contribution methodology is a powerful and widely used technique for estimating the thermochemical and physical properties of organic compounds. This approach assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The accuracy of this method depends on the availability of reliable experimental data for a wide range of compounds to derive the group parameters. acs.orgosti.gov
This compound has been a subject of experimental studies aimed at improving the group-contribution methodology, particularly for sulfur-containing compounds. acs.orgosti.gov Experimental measurements of properties like the enthalpy of combustion, vapor pressure, and heat capacity for this compound have been used to derive or refine the contribution of specific groups, such as the [C-(S)(H)2] and [S-(C)2] groups in the Benson group-additivity scheme. acs.org
Researchers have measured various thermophysical properties for this compound. acs.org These experimental results were then used to derive critical parameters and other properties, which are essential for chemical process design and for validating estimation methods.
The table below presents some of the experimentally determined and derived properties for this compound from such studies.
| Property | Value | Method/Conditions | Source |
| Molecular Weight | 174.35 g/mol | --- | chemeo.com |
| Enthalpy of formation (ideal gas, 298.15 K) | -219.4 ± 2.0 kJ/mol | Combustion Calorimetry | acs.org |
| Normal Boiling Point | 497.0 K (223.85 °C) | Ebulliometric | acs.org |
| Critical Temperature (Tc) | 670.0 K | Derived | acs.org |
| Critical Pressure (Pc) | 2270 kPa | Derived | acs.org |
| Critical Density (ρc) | 262 kg/m ³ | Derived | acs.org |
| Enthalpy of vaporization (at 298.15 K) | 56.1 ± 0.2 kJ/mol | Derived from vapor pressures | acs.org |
Data compiled from publicly available research literature. acs.orgacs.orgchemeo.com
These data are crucial for validating and extending the applicability of group-contribution methods, enabling the reliable prediction of properties for other, less-studied, organic sulfides.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. researchgate.netacs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov
While no specific molecular docking studies featuring this compound as a primary ligand are prominently available in the literature, the methodology can be readily applied to investigate its potential biological interactions. For instance, studies on other molecules containing long alkyl chains or imidazolium (B1220033) rings have used docking to understand interactions with biomolecules. acs.org
A hypothetical molecular docking study of this compound could involve:
Target Selection: Choosing a protein of interest. Given its structural similarity to some substrates or inhibitors, potential targets could include enzymes involved in lipid metabolism or detoxification pathways like cytochromes P450.
Ligand and Receptor Preparation: Generating a 3D structure of this compound and preparing the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB). mdpi.com
Docking Simulation: Using software like AutoDock Vina to place the this compound molecule into the active site of the protein. nih.govresearchgate.net
Analysis of Results: Analyzing the predicted binding poses and scores. The analysis would focus on the types of interactions formed (e.g., hydrophobic interactions involving the octyl chain, potential interactions of the sulfur atom) and the calculated binding energy, which estimates the binding affinity. researchgate.net
Such a study could provide initial insights into the potential bioactivity or toxicity of this compound by identifying likely biological partners and modes of interaction. acs.org
Advanced Applications in Chemical Synthesis and Catalysis
Catalytic Roles in Organic Transformations
The presence of a sulfur atom in ethyl octyl sulfide (B99878) allows it to participate in various catalytic processes, primarily through its interaction with metal centers. Thioethers are known to be effective ligands and stabilizers in catalytic systems.
Asymmetric Catalysis and Ligand Design
Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries. numberanalytics.comscribd.com The effectiveness of asymmetric catalysis heavily relies on the design of chiral ligands that coordinate to a metal center, creating a specific stereochemical environment for the reaction. numberanalytics.commdpi.comnih.gov
While complex, sterically hindered chiral sulfur ligands are often developed for high enantioselectivity, the fundamental interaction is the coordination of the sulfur atom to the metal catalyst. scribd.comscribd.com Simple thioethers like ethyl octyl sulfide serve as foundational models for understanding these interactions. Ligand design is a crucial factor, as it can greatly influence the enantioselectivity of a reaction by creating a defined stereochemical environment around the metal center. numberanalytics.com The development of chiral N-heterocyclic carbene (NHC) ligands, for example, has been a significant area of research, but the underlying principles of ligand-metal interaction are universal. nih.gov Although this compound itself is not chiral, its study contributes to the broader understanding of how sulfur-containing molecules behave in a catalytic environment, which is essential for the design of more sophisticated chiral ligands for asymmetric transformations. scribd.com
Nanocatalysis with Thioether-Stabilized Materials
Thioethers play a crucial role in the synthesis and stabilization of metallic nanoparticles, which are of great interest due to their unique catalytic properties. The carbon chain length of thioether stabilizing ligands has been shown to control the shape and size of nanoparticles during their synthesis. acs.orgresearchgate.net
In the synthesis of ruthenium (Ru) nanoparticles, for instance, thioethers with short carbon chains, such as ethyl sulfide and butyl sulfide, tend to produce spherical nanoparticles. acs.orgresearchgate.net In contrast, longer-chain thioethers, including hexyl sulfide and octyl sulfide, facilitate the formation of cubic nanoparticles. acs.orgresearchgate.net Specifically, studies have shown that octyl sulfide as a stabilizing ligand leads to the formation of ruthenium nanocubes with truncated corners. acs.orgresearchgate.net This shape-directing effect is critical as the morphology of nanocatalysts significantly influences their activity and selectivity. Thioethers are also considered less toxic and easier to handle in oxygenated environments compared to other stabilizing agents. researchgate.net This method allows for the controlled growth of nanostructures with unique chemical and physical properties at room temperature. researchgate.net
| Thioether Stabilizing Ligand | Resulting Nanoparticle Shape | Reference |
|---|---|---|
| Ethyl sulfide | Spherical | acs.orgresearchgate.net |
| Butyl sulfide | Spherical / Not fully cubic | acs.orgresearchgate.net |
| Hexyl sulfide | Cubic | acs.orgresearchgate.net |
| Octyl sulfide | Cubic with truncated corners | acs.orgresearchgate.net |
Role in Flotation Chemistry for Mineral Processing
Froth flotation is a widely used process for separating valuable minerals from gangue materials. google.commdpi.com The process relies on the selective adhesion of mineral particles to air bubbles, which is facilitated by chemical reagents known as collectors. bibliotekanauki.pl
Collector Design and Adsorption Mechanisms on Sulfide Minerals
This compound is utilized as a collector in the flotation of sulfide minerals. It is a component of the Orfom® line of collectors, which are described as highly effective for mixed sulfide flotation operations, optimizing the recovery and grade of minerals containing copper, molybdenum, and gold. cpchem.com
Collectors for sulfide minerals are typically sulfur-containing compounds (thiol-type) that selectively adsorb onto the mineral surface, rendering it hydrophobic. 911metallurgist.com The interaction between the collector and the mineral can range from physisorption to chemisorption, where a chemical bond is formed between the collector and metal ions on the mineral surface. ualberta.ca Quantum chemistry studies have been used to evaluate the effectiveness of various nonionic sulfhydric collectors, including this compound. researchgate.net These studies analyze parameters like absolute hardness and the degree of charge transfer between the collector molecule (a Lewis base) and the mineral surface (a Lewis acid). researchgate.net The interaction is often modeled by considering the reaction between the collector and metal ions like Cu(II), Zn(II), and Pb(II). ualberta.ca The design of new, more selective collectors is an ongoing area of research, aiming to improve separation efficiency for complex, low-grade ores. nih.gov
| Collector | Absolute Hardness (η, eV) | Reference |
|---|---|---|
| ITK (C₅H₁₁ONS) | ~5.78 | researchgate.net |
| Z-200 (C₆H₁₃ONS) | ~5.82 | researchgate.net |
| IOTEC (C₁₀H₂₁ONS) | ~5.71 | researchgate.net |
| Methallyl butyl xanthate acid ester (C₈H₁₄OS₂) | ~5.71 | researchgate.net |
| This compound (C₁₀H₂₂S) | ~5.95 | researchgate.net |
Development of Specialty Chemical Reagents
This compound is classified as a specialty chemical, reflecting its use in specific, high-value applications rather than as a bulk commodity. cpchem.com It serves as a crucial intermediate in the synthesis of more complex molecules for industries such as pharmaceuticals and agrochemicals. ontosight.aithegoodscentscompany.com Its role as a flotation collector also places it firmly in the specialty chemicals market. cpchem.com Chemical suppliers market the compound for research and experimental use, highlighting its role in the development of new materials and processes. thegoodscentscompany.com
Applications as Solvents and Extraction Media in Organic Synthesis
The physical properties of this compound, a liquid at room temperature with a boiling point suitable for many processes, allow for its use as a solvent in certain industrial applications. ontosight.ai While not as common as traditional organic solvents, its chemical nature makes it suitable for specific scenarios.
The utility of sulfur-containing ligands for the selective extraction of metals is well-documented. asianpubs.org For example, 2-ethylhexyl cyclohexyl sulfide, a structurally similar thioether, has been synthesized and effectively used for the liquid-liquid extraction of Gold(III) from hydrochloric acid solutions. asianpubs.org This demonstrates the potential of long-chain alkyl sulfides like this compound to act as selective extraction media for precious or heavy metals. The general goal in modern chemistry is to replace traditional volatile organic compounds with "green solvents" that have lower toxicity and environmental impact, a category where specialized solvents for extraction can play a role. researchgate.net
Environmental Transformation and Degradation Pathways
Biodegradation Mechanisms and Rates
Ethyl octyl sulfide (B99878) is anticipated to be readily biodegradable in the environment. cpchem.com The primary mechanism for the biodegradation of dialkyl sulfides involves enzymatic oxidation. Microorganisms, such as those from the Rhodococcus genus, utilize monooxygenase enzymes to attack the sulfur atom.
Research on the biodesulfurization of similar compounds provides insight into the specific pathways. The DszC enzyme, a monooxygenase, can oxidize dialkyl sulfides. nih.gov However, the efficiency of this process is dependent on the alkyl chain length. nih.gov Studies using Rhodococcus erythropolis have shown that while it can act on various sulfides, octyl sulfide is a poor substrate for the DszC enzyme. nih.gov The transformation often results in the formation of octyl sulfone, but the subsequent degradation of the sulfone does not proceed, leading to its accumulation. nih.gov Symmetric dialkyl sulfides with alkyl chains shorter than eight carbons (C8) appear to be more effectively degraded. nih.gov
For structurally related compounds like 2-hydroxyethyl-n-octyl sulfide, aerobic biodegradation has been shown to be rapid and effective, achieving 99.8% degradation over a 28-day period in studies following OECD Test Guideline 301B. cpchem.com Further studies on hydroxyethyl (B10761427) octyl sulfide and its sulfoxide (B87167) and sulfone degradates indicate they are unlikely to persist for significant periods, with soil half-lives of less than two days. epa.gov This suggests that once oxidized, the resulting metabolites are also subject to rapid degradation. epa.gov
Abiotic Degradation in Complex Matrices (e.g., Supercritical Water)
In the absence of microbial activity, ethyl octyl sulfide can be degraded through aggressive abiotic processes such as supercritical water oxidation (SCWO). SCWO is a treatment technology that operates above the critical point of water (374 °C, 22.1 MPa), creating a unique reaction medium where organic compounds and gases are completely miscible. nasa.gov This single-phase environment eliminates mass transfer limitations and facilitates rapid oxidation, making it an effective method for destroying persistent organic wastes. nasa.govsswm.info
The process is considered a "green" technology due to its ability to break down organic materials into carbon dioxide, water, and other small molecules without producing pollutants like NOx or SOx that require further treatment. nasa.gov
Studies on the decomposition of octyl sulfide in supercritical water have confirmed its degradation under these conditions. butler.edu Research on the closely related hexyl sulfide in supercritical water revealed a decomposition pathway that produces hydrogen sulfide (H2S), pentane, and carbon monoxide (CO), indicating the cleavage of carbon-sulfur bonds. butler.edu The general reaction pathway for inorganic sulfide (S2-) in SCWO proceeds through the formation of thiosulfate (B1220275) (S₂O₃²⁻) and sulfite (B76179) (SO₃²⁻) as intermediates, ultimately leading to the complete oxidation to sulfate (B86663) (SO₄²⁻). nih.gov It is expected that the sulfur atom from this compound would follow a similar terminal oxidation pathway. nih.gov
Environmental Mobility and Distribution Studies (e.g., Soil-Water Partitioning)
The environmental mobility of an organic compound like this compound is largely determined by how it partitions between water and solid phases, such as soil or sediment. ecetoc.org This behavior is often described by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgmtu.edu While no experimental Koc or Kd values for this compound were found, its partitioning behavior can be estimated from its octanol-water partition coefficient (Kow). researchgate.net
The log Kow value for this compound is estimated to be 4.7, indicating that it is significantly more soluble in octanol (B41247) (a surrogate for organic matter) than in water. nih.gov Compounds with high log Kow values tend to adsorb strongly to the organic carbon fraction of soil and sediment. mtu.edu This suggests that this compound will have a high Koc value and is expected to exhibit low mobility in soil, with a primary tendency to partition to sediment if released into aquatic systems. industrialchemicals.gov.au
For comparison, the related compound hydroxythis compound is described as being only moderately mobile in soil. epa.gov The potential for bioaccumulation is also a consideration for hydrophobic compounds. The bioconcentration factor (BCF) for the related compound 2-hydroxyethyl-n-octyl sulfide has been estimated via modeling to be 117, suggesting a moderate potential for accumulation in aquatic organisms. cpchem.com
| Compound | Parameter | Value | Implication | Source |
|---|---|---|---|---|
| This compound | Log Kow (estimated) | 4.7 | High potential for adsorption to soil/sediment; low mobility expected. | nih.gov |
| 2-Hydroxyethyl-n-octyl sulfide | Bioconcentration Factor (BCF, modeled) | 117 | Moderate potential for bioaccumulation. | cpchem.com |
Influence of Environmental Factors on Degradation Kinetics
The rates of both biotic and abiotic degradation are highly dependent on ambient environmental conditions. The degradation of this compound follows pseudo-first-order kinetics, where the rate is influenced by several key factors. science.gov
Temperature: Temperature is a critical factor for all degradation pathways. For biodegradation, microbial activity and enzyme kinetics are temperature-dependent, with optimal ranges for the degrading microorganisms. For abiotic processes like supercritical water oxidation, higher temperatures significantly increase reaction rates and destruction efficiency. nih.gov The dependence of rate constants on temperature can often be described by the Arrhenius equation. nih.gov
pH: The pH of the surrounding medium can influence chemical degradation pathways such as hydrolysis. While sulfides are generally stable to hydrolysis, extreme pH values could potentially affect their stability and the activity of biodegrading enzymes. epa.gov
Oxygen and Oxidants: Aerobic biodegradation is dependent on the availability of oxygen, which acts as the terminal electron acceptor for the microorganisms. In abiotic processes like SCWO, the amount of oxidant (typically oxygen or hydrogen peroxide) is a key operational parameter that must be sufficient to ensure complete destruction of the organic compound. nih.gov
| Factor | Degradation Pathway | General Influence on Rate | Source |
|---|---|---|---|
| Temperature | Biodegradation | Rate increases with temperature up to an optimum for microbial activity, then decreases. | science.gov |
| Supercritical Water Oxidation | Rate increases significantly with increasing temperature. | nih.gov | |
| pH | Biodegradation / Chemical Degradation | Can affect enzyme activity and rates of abiotic hydrolysis; degradation is often optimal within a specific pH range. | science.govepa.gov |
| Oxygen/Oxidant Availability | Aerobic Biodegradation | Essential for aerobic microbial respiration; rate is limited by oxygen availability. | cpchem.com |
| Supercritical Water Oxidation | Sufficient oxidant concentration is required for complete and rapid destruction. | nih.gov |
Future Research Directions and Emerging Trends
Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is becoming a cornerstone of modern chemical research. For compounds like ethyl octyl sulfide (B99878), this integration is crucial for accelerating discovery and deepening mechanistic understanding.
Future work will increasingly rely on computational tools, particularly Density Functional Theory (DFT), to predict the outcomes of reactions and the properties of molecules before they are synthesized in the lab. mdpi.comresearchgate.net DFT calculations can model reaction pathways, elucidate the mechanisms of catalytic cycles, and predict spectroscopic data, which can then be validated experimentally. mdpi.comgoettingen-research-online.de For instance, computational studies have been successfully used to explain the directing ability of the thioether group in transition-metal-catalyzed reactions and to understand the origins of enantioselectivity in asymmetric synthesis. goettingen-research-online.denih.gov
This predictive power is invaluable. Researchers can screen potential catalysts, optimize reaction conditions, and design novel functionalization strategies for the ethyl octyl sulfide backbone in silico, saving significant time and resources. nih.gov Experimental and computational investigations into the atroposelective C-H olefination of thioethers have demonstrated how DFT can provide a predictive model for optimizing reaction conditions. goettingen-research-online.denih.govrsc.org The future will see a more profound integration where computational insights actively guide experimental design for creating derivatives of this compound with tailored electronic and steric properties for specific applications.
Novel Synthetic Routes and Functionalization Strategies
The synthesis of thioethers, including this compound, is moving away from classical methods that often require harsh conditions or pre-functionalized starting materials. pku.edu.cn The focus is shifting towards more atom-economical and efficient strategies, particularly through direct C–H functionalization. pku.edu.cnnih.gov
Key Emerging Strategies:
C–H Functionalization: This approach allows for the direct introduction of functional groups onto the alkyl chains of this compound without the need for pre-existing reactive sites. Transition-metal-catalyzed remote C–H functionalization, where the internal sulfur atom of the thioether acts as a directing group, is a major area of development. nih.govrsc.orgresearchgate.netsemanticscholar.org This strategy enables the selective modification of C(sp²)–H and C(sp³)–H bonds, offering a powerful tool to create a diverse range of new thioether compounds. nih.gov
Visible-Light Photocatalysis: The use of visible light to mediate C–S bond formation is a rapidly growing field. sioc-journal.cn These methods are attractive due to their mild reaction conditions and green credentials, often avoiding the need for strong oxidants or high temperatures. sioc-journal.cnresearchgate.netrsc.org
Novel Sulfenylation Sources: Research is exploring the use of more stable and less odorous sulfur-containing reagents to replace traditional thiols. organic-chemistry.org Disulfides and thiosulfonates are being employed as sulfenylation sources in copper-catalyzed reactions to form C–S bonds under mild conditions. organic-chemistry.orgmdpi.com
Electrosynthesis: Organic electrosynthesis is emerging as an eco-friendly alternative to traditional transition-metal catalysis, using electrons to drive reactions and avoiding costly catalysts and toxic oxidants. researchgate.net
These advanced strategies will enable the synthesis of not only this compound itself but also a vast library of its functionalized derivatives, which could possess unique properties for materials science or as intermediates in complex syntheses.
Exploration of Advanced Catalytic Systems
Catalysis is central to the modern synthesis and functionalization of thioethers. The future in this area is focused on developing catalysts that are more sustainable, efficient, and selective.
The journey of C–S bond construction has evolved significantly from its reliance on traditional transition-metal catalysis. rsc.orgnih.gov While palladium has been a workhorse catalyst for C–S bond formation and C–H functionalization, there is a strong push towards using more earth-abundant and less expensive metals like copper, nickel, and iron. researchgate.netrsc.orgacs.orgnih.gov Recent work has demonstrated nickel-catalyzed aryl sulfide synthesis and iron-catalyzed transformations of organic sulfides in water, highlighting the trend towards sustainability. acs.orgnih.gov
Furthermore, the concept of the catalyst is expanding. Thioethers themselves, by virtue of their sulfur atom, can act as directing groups in catalytic C-H activation, guiding a metal catalyst to a specific site on the molecule. goettingen-research-online.dersc.orgsemanticscholar.org This has been demonstrated effectively in palladium-catalyzed reactions. goettingen-research-online.dersc.org
Future research will likely focus on:
Replacing Precious Metals: Continued development of catalytic systems based on iron, copper, nickel, and other first-row transition metals. researchgate.net
Photocatalysis and Electrocatalysis: Expanding the scope of light-driven and electricity-driven C–S bond forming reactions as greener alternatives to metal-catalyzed processes. researchgate.netrsc.org
Bifunctional Catalysis: Designing systems where the catalyst performs multiple roles, such as the palladium/chiral phosphoric acid system used for atroposelective C–H olefination. goettingen-research-online.de
Sulfide-Based Catalysts: Exploring the use of metal sulfides, such as molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), as heterogeneous catalysts for various industrial reactions, including hydrodesulfurization and hydrogen evolution. numberanalytics.commdpi.com
These advanced catalytic systems will be instrumental in developing highly selective and environmentally benign processes for the synthesis and modification of this compound.
Environmental Remediation and Sustainable Chemistry Contributions
The environmental aspect of organic sulfides like this compound is twofold. On one hand, they can be environmental contaminants; on the other, the principles of green chemistry are increasingly being applied to their synthesis and use to minimize environmental impact.
This compound is classified as very toxic to aquatic life, with potential for long-lasting harmful effects. cpchem.comnih.gov This toxicity necessitates research into its environmental fate, biodegradation pathways, and potential remediation technologies. Future work could explore the use of advanced oxidation processes (AOPs) or specialized adsorbents like metal-organic frameworks (MOFs) for the removal of thioethers from contaminated water. sciopen.comresearchgate.net For example, copper-based MOFs have shown effectiveness in capturing dimethyl sulfide. researchgate.net
In parallel, there is a significant drive to make the chemistry of sulfides more sustainable. This involves:
Green Solvents: Developing synthetic protocols that use water or other environmentally benign solvents. nih.gov
Atom Economy: Designing synthetic routes, such as C-H functionalization, that maximize the incorporation of atoms from reactants into the final product, thus minimizing waste. pku.edu.cn
Renewable Feedstocks: Exploring the synthesis of bio-based polysulfides from natural products, which could find applications in areas like water remediation. rsc.org
Catalyst-Free Oxidations: Developing methods like the catalyst-free aerobic photochemical oxidation of sulfides to sulfoxides, which uses light and air as green reagents. rsc.org
By focusing on these areas, future research can mitigate the environmental risks associated with this compound while harnessing the principles of sustainable chemistry to create cleaner, safer, and more efficient chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
